2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide
説明
This compound is a pyrazolo[1,5-d][1,2,4]triazine derivative featuring a 4-methoxyphenyl substituent at position 2, a ketone group at position 4, and an acetamide side chain linked to a 2-methylphenyl group.
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-5-3-4-6-17(14)23-20(27)12-25-21(28)19-11-18(24-26(19)13-22-25)15-7-9-16(29-2)10-8-15/h3-11,13H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBYMQABVQADJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide (CAS Number: 1030089-18-9) belongs to a class of pyrazolo[1,5-d][1,2,4]triazine derivatives. This class has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O3 |
| Molecular Weight | 389.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. Research indicates that pyrazolo[1,5-d][1,2,4]triazines can act as inhibitors of various kinases and have shown promising results in targeting pathways associated with tumor growth.
Enzymatic Inhibition
Studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazine exhibit inhibitory effects on:
- Janus Kinase (JAK) : Key in the signaling pathways for several hematological malignancies.
- Cyclin-dependent Kinases (CDKs) : Involved in cell cycle regulation.
These interactions may lead to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
A series of cytotoxicity assays were conducted using various cancer cell lines to evaluate the efficacy of 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide. The following cell lines were utilized:
- U87-MG : Human glioblastoma cell line
- A549 : Human lung carcinoma cell line
- MCF-7 : Human breast cancer cell line
The results indicated that the compound exhibited significant cytotoxic effects across these lines with IC50 values ranging from 10 µM to 25 µM depending on the specific cell line tested.
Case Study: Glioblastoma Treatment
In a focused study on glioblastoma treatment:
- Methodology : Cells were treated with varying concentrations of the compound for 72 hours.
- Results : The compound led to a dose-dependent decrease in cell viability. Notably, the glioblastoma cells showed a higher sensitivity compared to normal glial cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains.
Testing Against Bacteria
The compound was tested against:
- Staphylococcus aureus
- Escherichia coli
Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values around 50 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-d][1,2,4]triazine derivatives. Modifications at specific positions on the triazine ring or substituents on the phenyl groups can enhance potency and selectivity towards targeted enzymes.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring and acetamide side chain. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group (electron-donating) may enhance metabolic stability compared to fluorine (electron-withdrawing), which could improve binding affinity to hydrophobic targets. However, fluorine’s smaller size might reduce steric hindrance .
- The furylmethyl group in the fluorinated analog introduces polarity, which may limit bioavailability . The discontinued N-(4-chlorobenzyl) derivative’s chlorine atom could confer reactivity but may also contribute to toxicity, explaining its discontinued status .
Research Findings and Limitations
- Discontinued Derivatives : The N-(4-chlorobenzyl) analog’s discontinuation suggests challenges in efficacy or safety during preclinical evaluation .
Notes
Substituent choice significantly impacts physicochemical properties and bioactivity.
The lack of explicit pharmacological data for the target compound underscores the need for further in vitro/in vivo studies.
Structural analogs highlight the importance of balancing lipophilicity and polarity for drug-like properties .
Q & A
Q. What methodologies validate target engagement in complex biological matrices?
- Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in cell lysates. Combine with SPR (Surface Plasmon Resonance) for kinetic analysis (ka/kd values). Cross-reference with RNAi knockdown to assess functional dependency .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
